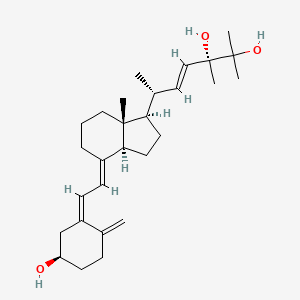

24,25-Dihydroxyergocalciferol

Descripción general

Descripción

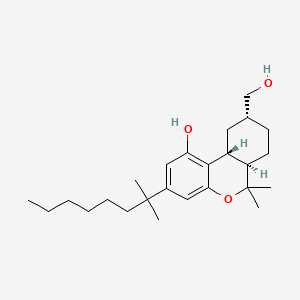

24,25-Dihydroxyergocalciferol is a metabolite of ergocalciferol, also known as vitamin D2. This compound is formed through the hydroxylation of ergocalciferol and plays a role in the regulation of calcium and phosphate metabolism in the body. It is structurally similar to other vitamin D metabolites but has unique properties that distinguish it from its counterparts.

Mecanismo De Acción

Target of Action

24,25-Dihydroxyergocalciferol, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) .

Mode of Action

This compound is considered an inactive metabolite Some evidence of a possible receptor has been obtained .

Biochemical Pathways

The formation of this compound is part of the C-24/C-23 pathway of 25-OH-D3 metabolism . It is proposed that 24,25-dihydroxyvitamin D3 is a metabolite of 25-hydroxyvitamin D3 which is destined for excretion .

Pharmacokinetics

It is known that vitamin d analogs are absorbed from the gastrointestinal tract, with peak blood concentrations usually attained within several hours after repeated oral dosing .

Result of Action

Its concentration is expected to decrease in case of mutations inactivating the vitamin d 24-hydroxylase gene .

Análisis Bioquímico

Biochemical Properties

24,25-Dihydroxyergocalciferol is involved in several biochemical reactions, primarily related to calcium and phosphate homeostasis. It is formed from 25-hydroxyergocalciferol by the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). This enzyme catalyzes the hydroxylation at the 24th position of the molecule, leading to the formation of this compound . The compound interacts with various biomolecules, including the vitamin D receptor (VDR), although with a lower affinity compared to 1,25-dihydroxyergocalciferol. This interaction is crucial for the regulation of gene expression related to calcium and phosphate metabolism.

Cellular Effects

This compound influences various cellular processes, particularly those related to bone health. It has been shown to modulate the activity of osteoblasts and osteoclasts, which are responsible for bone formation and resorption, respectively . The compound affects cell signaling pathways, including the vitamin D receptor-mediated pathway, leading to changes in gene expression and cellular metabolism. For instance, it can increase the expression of osteopontin, osteocalcin, and collagen-1 in osteoblasts, which are essential for bone mineralization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor, albeit with lower affinity compared to 1,25-dihydroxyergocalciferol . Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences known as vitamin D response elements (VDREs). This interaction leads to the regulation of gene expression, including genes involved in calcium and phosphate metabolism. Additionally, this compound can undergo further hydroxylation to form 1,24,25-trihydroxyergocalciferol, which is considered an inactive metabolite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can undergo degradation through further hydroxylation and other metabolic processes . Long-term studies have shown that this compound can influence cellular function over extended periods, particularly in bone cells. For example, prolonged exposure to the compound can lead to sustained increases in the expression of bone-related genes and enhanced mineralization .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound has been shown to promote bone health by enhancing osteoblast activity and mineralization . At high doses, it can lead to adverse effects, including hypercalcemia and potential toxicity. Studies have demonstrated that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of vitamin D. It is formed from 25-hydroxyergocalciferol by the enzyme CYP24A1 and can be further hydroxylated to form 1,24,25-trihydroxyergocalciferol . This metabolic pathway is crucial for the regulation of vitamin D levels in the body and ensures the proper balance of active and inactive metabolites. The compound also interacts with other enzymes and cofactors involved in vitamin D metabolism, such as CYP27B1 (25-hydroxyvitamin D3-1-alpha-hydroxylase), which converts 25-hydroxyergocalciferol to 1,25-dihydroxyergocalciferol .

Transport and Distribution

This compound is transported in the bloodstream bound to the vitamin D-binding protein (VDBP) . This binding facilitates its distribution to various tissues, including the bones, kidneys, and intestines. The compound’s localization and accumulation are influenced by its interaction with transporters and binding proteins. For instance, it has been shown to accumulate in bone tissue, where it exerts its effects on osteoblasts and osteoclasts .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with the vitamin D receptor to regulate gene expression . The compound can also be found in the cytoplasm, where it may undergo further metabolic transformations. Post-translational modifications, such as phosphorylation, can influence its activity and localization within the cell. These modifications can direct this compound to specific compartments or organelles, enhancing its regulatory functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxyergocalciferol typically involves the hydroxylation of ergocalciferol. This process can be carried out using various hydroxylating agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, specifically CYP24A1, which catalyzes the hydroxylation at the 24th and 25th positions of the ergocalciferol molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary hydroxylating enzymes. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 24,25-Dihydroxyergocalciferol undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.

Reduction: Reduction reactions can convert it back to ergocalciferol or other intermediates.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include other hydroxylated forms of ergocalciferol, such as 1,25-dihydroxyergocalciferol and 25-hydroxyergocalciferol .

Aplicaciones Científicas De Investigación

24,25-Dihydroxyergocalciferol has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.

Biology: The compound is studied for its role in calcium and phosphate homeostasis and its effects on bone health.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating vitamin D deficiency and related disorders.

Comparación Con Compuestos Similares

1,25-Dihydroxyergocalciferol: Another hydroxylated form of ergocalciferol with higher biological activity.

25-Hydroxyergocalciferol: A precursor in the biosynthesis of 24,25-Dihydroxyergocalciferol.

24,25-Dihydroxycholecalciferol: A similar compound derived from cholecalciferol (vitamin D3) rather than ergocalciferol (vitamin D2).

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role in the metabolism of vitamin D2. Unlike its counterparts, it is primarily involved in the regulation of calcium and phosphate excretion rather than absorption .

Propiedades

IUPAC Name |

(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-BJWACDMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71183-99-8 | |

| Record name | 24,25-Dihydroxyvitamin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1234327.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)

![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234339.png)

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)